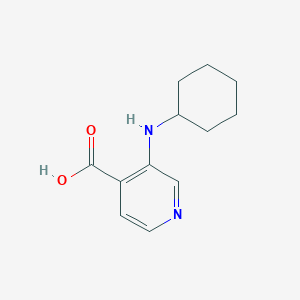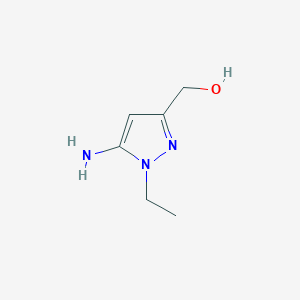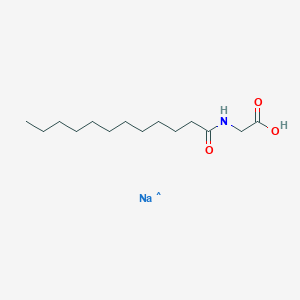
Sodium-N-Dodecanoylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium-N-Dodecanoylglycine, also known as N-Dodecanoylglycine, is an organic compound with the chemical formula C14H27NO3. It is a white solid that is soluble in ketone and ether solvents but almost insoluble in water. This compound is known for its good chemical and thermal stability . It is widely used in cosmetics, personal care products, and detergents due to its surfactant and emulsifying properties .
Métodos De Preparación
Sodium-N-Dodecanoylglycine can be synthesized through the reaction of lauroyl chloride with glycine. In this reaction, glycine reacts with lauroyl chloride to form this compound and hydrogen chloride as a by-product . The reaction conditions typically involve the use of an organic solvent and a base to neutralize the hydrogen chloride produced.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Sodium-N-Dodecanoylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the glycine moiety can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium-N-Dodecanoylglycine has a wide range of applications in scientific research:
Biology: In biological research, it is used to study cell membrane interactions and as a component in cell culture media.
Mecanismo De Acción
The mechanism of action of Sodium-N-Dodecanoylglycine involves its interaction with cell membranes and proteins. It acts as a surfactant, reducing the surface tension between different phases, which enhances the solubility and dispersion of compounds. Its molecular targets include lipid bilayers and membrane proteins, where it can alter membrane fluidity and permeability .
Comparación Con Compuestos Similares
Sodium-N-Dodecanoylglycine is similar to other N-acylglycines, such as N-Lauroylglycine and N-Myristoylglycine. These compounds share similar surfactant properties but differ in their acyl chain lengths, which can affect their solubility and emulsifying capabilities . This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in certain applications .
Similar Compounds
- N-Lauroylglycine
- N-Myristoylglycine
- N-Palmitoylglycine
Propiedades
Fórmula molecular |
C14H27NNaO3 |
|---|---|
Peso molecular |
280.36 g/mol |
InChI |
InChI=1S/C14H27NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;/h2-12H2,1H3,(H,15,16)(H,17,18); |
Clave InChI |
IPGHZTWGEWUWTK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCC(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)
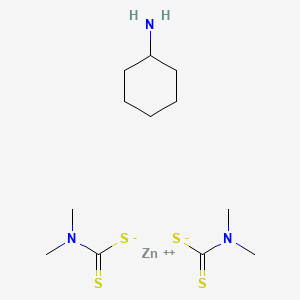
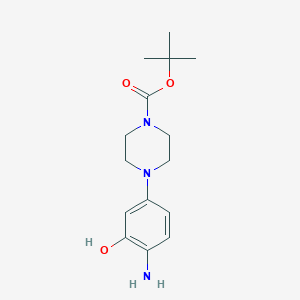
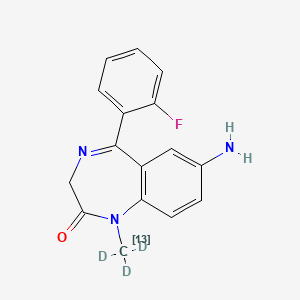
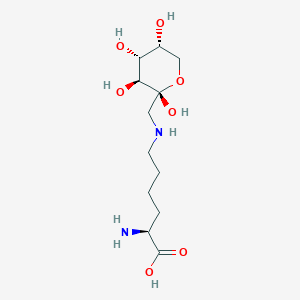
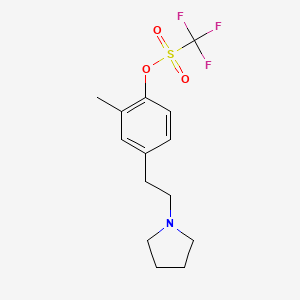
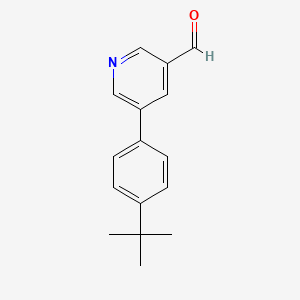
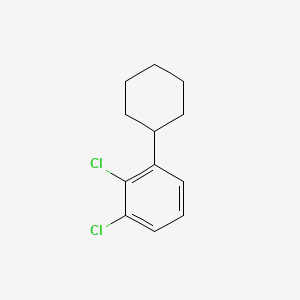
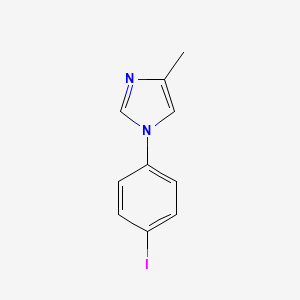
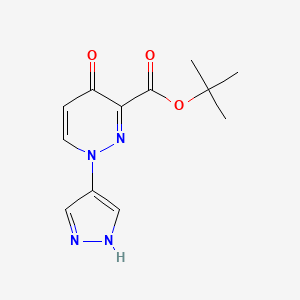
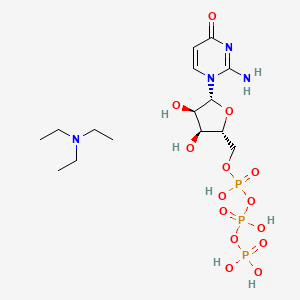
![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)
